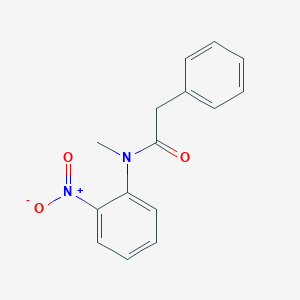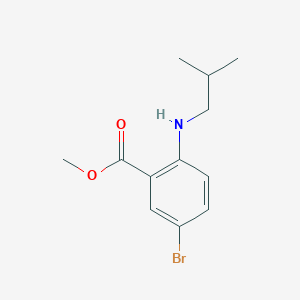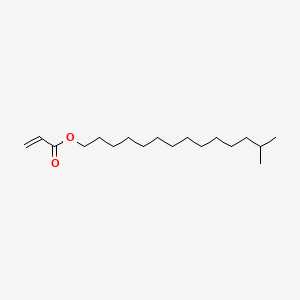
S-(1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ethanethioate
Vue d'ensemble
Description
S-(1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ethanethioate: is a chemical compound with the molecular formula C12H20O2S and a molecular weight of 228.351 g/mol . It is also known by its systematic name, Ethanethioic acid, S-(1-methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ester . This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a methyl and an oxo group, and an ethanethioate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ethanethioate typically involves the reaction of 4-methyl-2-oxocyclohexanone with 1-methyl-1-(4-methyl-2-oxocyclohexyl)ethanol in the presence of a thioacetic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is typically conducted at elevated temperatures to facilitate the formation of the product.
Catalysts: Catalysts such as may be used to enhance the reaction rate.
Solvents: Common solvents used in the reaction include like or .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Continuous flow reactors: To ensure consistent production and quality.
Purification steps: Such as or to remove impurities and obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
S-(1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or .
Reduction: Reduction reactions can convert the oxo group to a .
Substitution: The ethanethioate moiety can undergo substitution reactions with .
Common Reagents and Conditions
Oxidizing agents: Such as or for oxidation reactions.
Reducing agents: Like or for reduction reactions.
Nucleophiles: Including or for substitution reactions.
Major Products Formed
Sulfoxides: and from oxidation reactions.
Alcohols: from reduction reactions.
Substituted ethanethioates: from substitution reactions.
Applications De Recherche Scientifique
S-(1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ethanethioate has various applications in scientific research, including:
Chemistry: Used as a in organic synthesis and as a in various chemical reactions.
Biology: Studied for its potential and interactions with biological molecules.
Medicine: Investigated for its potential and as a in drug discovery.
Industry: Utilized in the production of and for various industrial processes.
Mécanisme D'action
The mechanism of action of S-(1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ethanethioate involves its interaction with specific molecular targets and pathways . The compound may exert its effects through:
Binding to enzymes: Modulating their activity and affecting biochemical pathways.
Interacting with receptors: Influencing cellular signaling and physiological responses.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparaison Avec Des Composés Similaires
S-(1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ethanethioate can be compared with other similar compounds, such as:
- This compound (1R-cis) : A stereoisomer with different spatial arrangement of atoms.
- 8-Acetylthio-p-menthanone-3 : A compound with a similar structure but different functional groups.
- Ethanethioic acid, S-(1-methyl-1-(4-methyl-2-oxocyclohexyl)ethyl) ester (1theta-trans) : Another stereoisomer with distinct properties.
The uniqueness of this compound lies in its specific structural features and reactivity , which make it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
S-[2-(4-methyl-2-oxocyclohexyl)propan-2-yl] ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2S/c1-8-5-6-10(11(14)7-8)12(3,4)15-9(2)13/h8,10H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXPURQVAMENCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)(C)SC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866610 | |
| Record name | S-[2-(4-Methyl-2-oxocyclohexyl)propan-2-yl] ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94293-57-9 | |
| Record name | S-[1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl] ethanethioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94293-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-[1-methyl-1-(4-methyl-2-oxocyclohexyl)ethyl] ethanethioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline](/img/structure/B3059027.png)

![2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine](/img/structure/B3059033.png)







